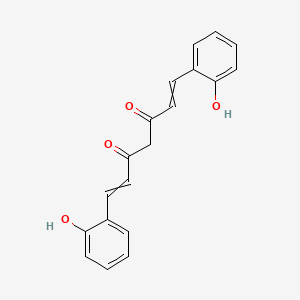

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

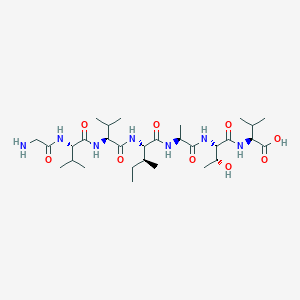

1,6-Heptadiene-3,5-dione, 1,7-bis(2-hydroxyphenyl)-, also known as curcumin, is a natural lipophilic polyphenol derived from the rhizome of the turmeric plant (Curcuma longa). It is widely recognized for its vibrant yellow color and has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Preparation Methods

Curcumin can be synthesized through various methods, including:

Soxhlet Extraction: This method involves the extraction of curcumin from turmeric using a solvent such as ethanol or methanol.

Ultrasound Extraction: This technique uses ultrasonic waves to enhance the extraction efficiency of curcumin from turmeric.

Pressurized Fluid Extraction: This method utilizes high pressure and temperature to extract curcumin from turmeric.

Microwave Extraction: This technique employs microwave radiation to heat the solvent and turmeric mixture, resulting in the rapid extraction of curcumin.

Enzyme-Assisted Extraction: This method uses enzymes to break down the cell walls of turmeric, facilitating the release of curcumin.

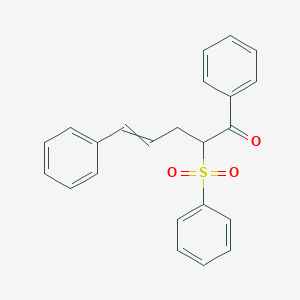

Chemical Reactions Analysis

Curcumin undergoes various chemical reactions, including:

Oxidation: Curcumin can be oxidized to form various products, including vanillin, ferulic acid, and feruloyl methane.

Substitution: Curcumin can undergo substitution reactions to form derivatives with enhanced biological activities.

Nucleophilic Addition: Curcumin can participate in nucleophilic addition reactions, forming adducts with various nucleophiles.

Metal Chelation: Curcumin can chelate metal ions, forming stable complexes with metals such as copper, iron, and zinc.

Scientific Research Applications

Curcumin has a wide range of scientific research applications, including:

Mechanism of Action

Curcumin exerts its effects through multiple mechanisms, including:

Anti-inflammatory: Curcumin inhibits the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

Antioxidant: Curcumin scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Neuroprotective: Curcumin inhibits the aggregation of amyloid-beta plaques and reduces neuroinflammation, providing potential benefits in neurodegenerative diseases.

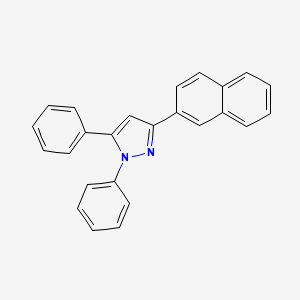

Comparison with Similar Compounds

Curcumin is structurally similar to other polyphenolic compounds, such as:

Demethoxycurcumin: Lacks one methoxy group compared to curcumin and exhibits similar but slightly reduced biological activities.

Bisdemethoxycurcumin: Lacks both methoxy groups and has lower bioactivity compared to curcumin.

Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and similar pharmacological properties.

1,7-Diphenyl-1,6-heptadiene-3,5-dione: A non-phenolic curcuminoid model with similar photostability and antioxidant properties.

Curcumin’s unique combination of hydroxyl and methoxy groups contributes to its potent biological activities and distinguishes it from its analogs .

Properties

CAS No. |

342889-27-4 |

|---|---|

Molecular Formula |

C19H16O4 |

Molecular Weight |

308.3 g/mol |

IUPAC Name |

1,7-bis(2-hydroxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C19H16O4/c20-16(11-9-14-5-1-3-7-18(14)22)13-17(21)12-10-15-6-2-4-8-19(15)23/h1-12,22-23H,13H2 |

InChI Key |

DXORQEWMXKLOAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)CC(=O)C=CC2=CC=CC=C2O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)

![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)

silane](/img/structure/B12573860.png)

![N-(2,3-Dimethylphenyl)-N-[4-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]thiourea](/img/structure/B12573865.png)

![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)

![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)

![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)

![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)